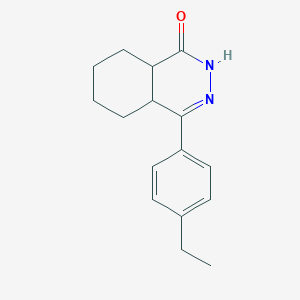
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HEPP, and it is a cyclic amide that has a hexahydrophthalazine ring structure. The molecular formula of HEPP is C14H20N2O, and its molecular weight is 232.32 g/mol.
作用機序
The mechanism of action of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone is not fully understood. However, it is believed that HEPP exerts its biological effects through various mechanisms, including:
1. Inhibition of Enzymes: HEPP has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. This inhibition may contribute to its neuroprotective and anticancer effects.
2. Induction of Apoptosis: HEPP has been found to induce apoptosis in cancer cells by activating various apoptotic pathways, including the caspase pathway.
3. Modulation of Signaling Pathways: HEPP has been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways. This modulation may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone has been found to exert various biochemical and physiological effects, including:
1. Antioxidant Activity: HEPP has been found to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
2. Anti-inflammatory Activity: HEPP has been found to exhibit anti-inflammatory activity, which may contribute to its neuroprotective effects.
3. Cytotoxicity: HEPP has been found to exhibit cytotoxic effects against cancer cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. High Yield: HEPP can be synthesized with a high yield of around 80%, making it a cost-effective compound for lab experiments.
2. Potent
生物活性
HEPP has been found to exhibit potent biological activity against various diseases, making it a potential candidate for drug development.
3. Low Toxicity: HEPP has been found to have low toxicity, making it a safe compound for lab experiments.
Some of the limitations of HEPP for lab experiments include:
1. Limited Solubility: HEPP has limited solubility in water, which may limit its use in certain experimental setups.
2. Lack of Comprehensive Studies: Despite its promising biological activity, there is a lack of comprehensive studies on the pharmacological properties of HEPP.
3. Lack of Clinical Trials: There are no clinical trials on the safety and efficacy of HEPP in humans, making it a potential risk for drug development.
将来の方向性
There are several future directions for research on 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone. Some of the potential research areas include:
1. Drug Development: HEPP has shown promising results for its potential use in cancer therapy and neurodegenerative diseases. Further research is needed to develop HEPP-based drugs for these diseases.
2. Mechanistic Studies: The mechanism of action of HEPP is not fully understood. Further mechanistic studies are needed to elucidate its biological effects.
3. Toxicity Studies: Despite its low toxicity, further toxicity studies are needed to determine the safe dosage of HEPP for human use.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of HEPP in humans.
Conclusion:
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone is a promising compound for scientific research due to its potential applications in various fields. It has shown potent biological activity against cancer cells, neurodegenerative diseases, and pathogenic bacteria. Further research is needed to develop HEPP-based drugs for these diseases and to elucidate its mechanism of action. Despite its limitations, HEPP has the potential to be a valuable compound for scientific research.
合成法
The synthesis of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone can be achieved through several methods. One of the most commonly used methods is the reaction between 4-ethylphenylhydrazine and cyclohexanone in the presence of acetic acid. This method yields HEPP as a white crystalline solid with a yield of around 80%.
科学的研究の応用
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research areas where HEPP has shown promising results include:
1. Cancer Research: HEPP has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neuroprotection: HEPP has shown neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are the major contributing factors to neurodegeneration.
3. Antimicrobial Activity: HEPP has shown potent antimicrobial activity against various bacterial and fungal strains. It has been found to inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18-17-15/h7-10,13-14H,2-6H2,1H3,(H,18,19) |
InChIキー |
UCUBQIVFNNCLFZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
正規SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)

![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)